molecular formula C9H9ClO2 B1582173 3-Chloro-4-methoxyacetophenone CAS No. 37612-52-5

3-Chloro-4-methoxyacetophenone

Cat. No.: B1582173
CAS No.: 37612-52-5
M. Wt: 184.62 g/mol
InChI Key: QILWOKAXHOAFOF-UHFFFAOYSA-N
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Description

Overview of Halogenated Acetophenones in Organic Chemistry

Halogenated acetophenones are a class of organic compounds characterized by an acetophenone (B1666503) structure substituted with one or more halogen atoms on the aromatic ring or the methyl group. These compounds serve as crucial intermediates and building blocks in a wide array of synthetic organic reactions. researchgate.net The presence of a halogen atom significantly influences the electronic properties and reactivity of the acetophenone molecule. cymitquimica.com

The position and nature of the halogen substituent can direct the course of further chemical transformations, making these compounds versatile precursors for more complex molecules. nih.govpressbooks.pub For instance, nuclear halogenation, where the halogen is on the aromatic ring, is influenced by the presence of a Lewis acid like aluminum chloride. orgsyn.org In contrast, halogenation of the α-carbon of the acetyl group can occur under either acidic or basic conditions, leading to different products. pressbooks.pub The reactivity of halogenated acetophenones makes them valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.com

Significance of 3-Chloro-4-methoxyacetophenone in Chemical Synthesis and Research

This compound, a specific halogenated acetophenone, holds considerable importance in the realms of chemical synthesis and research. Its structure, featuring a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring, imparts unique reactivity. cymitquimica.com This substitution pattern makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.net The presence of the chloro and methoxy groups influences the molecule's electronic characteristics, making it a candidate for electrophilic substitution reactions. cymitquimica.com Research has demonstrated its utility as a starting material in reactions such as the Claisen-Schmidt condensation to form chalcones.

Scope and Objectives of Academic Investigations Pertaining to this compound

Academic investigations into this compound are primarily focused on exploring its synthetic utility, reaction mechanisms, and physical properties. Researchers aim to develop efficient and environmentally friendly methods for its synthesis. acs.org A significant area of study involves its use as a key intermediate in the synthesis of novel compounds with potential biological activity. cymitquimica.com Furthermore, detailed spectroscopic and crystallographic studies are conducted to understand its molecular structure and the influence of its functional groups on its chemical behavior. These investigations contribute to the broader understanding of structure-activity relationships in related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILWOKAXHOAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334480
Record name 3-Chloro-4-methoxyacetophenone
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37612-52-5
Record name 3-Chloro-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-4'-methoxyacetophenone
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Synthetic Methodologies for 3 Chloro 4 Methoxyacetophenone and Its Precursors

Established Synthetic Routes to 3-Chloro-4-methoxyacetophenone

Established methods for synthesizing this compound are predominantly based on electrophilic aromatic substitution strategies. These can be broadly categorized into two main approaches: the Friedel-Crafts acylation of a chlorinated anisole (B1667542) and the direct chlorination of 4-methoxyacetophenone.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and provides the most direct access to this compound. The two primary retrosynthetic disconnections involve either forming the carbon-carbon bond of the acetyl group or forming the carbon-chlorine bond.

One of the most effective and high-yielding methods for preparing this compound is the Friedel-Crafts acylation of 2-chloroanisole (B146271). prepchem.com In this approach, the aromatic ring, already bearing the chloro and methoxy (B1213986) substituents, is acylated at the position most activated for electrophilic attack. The methoxy group is a strong activating group and directs ortho- and para- to itself. Since the para position to the methoxy group is already occupied by the chlorine atom, the acylation is directed to the vacant ortho position, which is also meta to the deactivating chloro group, leading to the desired product with high regioselectivity.

A typical procedure involves dissolving 2-chloroanisole and acetyl chloride in a suitable solvent like methylene (B1212753) chloride. prepchem.com A Lewis acid catalyst, most commonly anhydrous aluminum chloride, is then added portion-wise while cooling the reaction mixture to control the exothermic reaction. prepchem.com The reaction is typically stirred for several hours at a low temperature and then allowed to warm to room temperature to ensure completion. prepchem.com The workup involves quenching the reaction with dilute acid, followed by separation of the organic layer, washing, drying, and removal of the solvent to yield the product. prepchem.com This method has been reported to produce this compound in very high yields, around 97%. prepchem.com

Table 1: Representative Friedel-Crafts Acylation for this compound Synthesis prepchem.com

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield
2-ChloroanisoleAcetyl chlorideAnhydrous AlCl₃Methylene chlorideIce bath, then RT5 hours97%

An alternative and widely explored strategy is the direct chlorination of 4-methoxyacetophenone. chemdad.comacs.org In this approach, the challenge lies in achieving high regioselectivity, directing the incoming electrophilic chlorine atom specifically to the C-3 position of the aromatic ring. The methoxy group at C-4 and the acetyl group at C-1 have competing directing effects. The methoxy group is a powerful ortho-, para-director, while the acetyl group is a meta-director. Since the para-position to the methoxy group is blocked, it directs the incoming electrophile to its ortho-positions (C-3 and C-5). The acetyl group deactivates the ring but directs to the meta-positions (C-3 and C-5). Therefore, both groups synergistically direct the chlorination to the C-3 (and C-5) position.

One documented method involves the oxychlorination of 4-methoxyacetophenone using reagents like ammonium (B1175870) chloride and oxone in acetonitrile (B52724) at room temperature, which has been shown to yield the desired product. chemdad.com

Electrophilic Aromatic Substitution Strategies

Regioselective Chlorination of 4-Methoxyacetophenone and Its Derivatives
Catalytic Chlorination Systems and Mechanisms (e.g., Organocatalysis)

To improve the efficiency and selectivity of chlorination reactions, various catalytic systems have been developed. While much research into enantioselective organocatalytic α-chlorination has focused on aldehydes, the principles can inform the development of catalysts for aromatic chlorination. nih.gov For instance, enamine catalysis has been established as a strategy for halogenation. nih.gov

More directly relevant to aromatic systems, organocatalysts like thiourea (B124793) have been shown to activate N-chlorosuccinimide (NCS) for the regioselective chlorination of activated aromatic compounds. nsf.gov The mechanism is believed to involve halogen bonding between the Lewis basic catalyst and the halogenating agent, which increases the electrophilicity of the chlorine atom. nsf.gov Similarly, ionic liquids have been employed as solvents and have been shown to facilitate the regioselective halogenation of anilines with copper halides under mild conditions, highlighting the potential of advanced solvent systems to act as catalytic media. nih.govbeilstein-journals.org

Influence of Reaction Conditions on Regioselectivity (e.g., pH Control, Solvent Effects)

The regioselectivity and even the chemoselectivity of the chlorination of 4-methoxyacetophenone are highly dependent on the reaction conditions.

pH Control: The pH of the reaction medium is a critical factor. acs.orgresearchgate.net In acidic conditions, electrophilic aromatic substitution on the ring is favored, leading to the formation of this compound. acs.orgresearchgate.net This is because under acidic conditions, the active chlorinating species, such as Cl₂ or protonated hypochlorous acid (H₂O⁺Cl), are potent electrophiles for aromatic substitution. jalsnet.comisca.in Conversely, under basic conditions, a completely different reaction pathway, the haloform reaction, occurs, where the methyl ketone is cleaved to yield 4-methoxybenzoic acid. acs.orgresearchgate.net The active chlorinating species in aqueous media can be molecular chlorine (Cl₂) at very low pH (below 3) or hypochlorous acid (HOCl) at a higher pH range (3-6.5). jalsnet.comisca.in

Solvent Effects: The choice of solvent can significantly influence the outcome of chlorination reactions. researchgate.net Solvents can stabilize intermediates and influence the reactivity and selectivity of the chlorinating agent. researchgate.netmasterorganicchemistry.com For example, in the chlorination of toluene, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) were found to favor side-chain (α-chlorination), while polar, water-miscible solvents such as ethanol (B145695), methanol, and acetonitrile favored aromatic ring chlorination. rsc.org In free-radical chlorination, solvent complexation can decrease the reactivity of the chlorine radical, thereby increasing its selectivity. masterorganicchemistry.com The use of ionic liquids as solvents has also been shown to promote high regioselectivity in halogenation reactions. nih.gov

Table 2: Effect of Reaction Conditions on the Halogenation of 4-Methoxyacetophenone Derivatives

SubstrateHalogenating AgentConditionsProduct(s)Reference
4'-MethoxyacetophenoneBleach (NaOCl)Acidic pH3'-Chloro-4'-methoxyacetophenone acs.orgresearchgate.net
4'-MethoxyacetophenoneBleach (NaOCl)Basic pH4-Methoxybenzoic acid acs.orgresearchgate.net
4-MethoxyacetophenoneNH₄Cl / OxoneAcetonitrile, RTThis compound chemdad.com
TolueneKHSO₅ / KClCH₂Cl₂, H₂OBenzyl chloride (>81% selectivity) rsc.org
TolueneKHSO₅ / KClCH₃CN, H₂OChlorotoluene (61-86% selectivity) rsc.org

Research continues to focus on developing more efficient, sustainable, and optimized methods for the synthesis of compounds like this compound. Advanced approaches often focus on improving catalyst reusability and minimizing hazardous waste.

One significant advancement in Friedel-Crafts acylation is the use of solid acid catalysts, such as zeolites (e.g., Hβ zeolite), to replace traditional Lewis acids like AlCl₃. researchgate.net Zeolites are reusable, non-corrosive, and can lead to high regioselectivity, often favoring the para-isomer due to shape-selective constraints within their pores. researchgate.net Although the reaction of anisole with acetic anhydride (B1165640) over Hβ zeolite primarily yields p-methoxyacetophenone, this technology represents a greener alternative for acylation reactions in general. researchgate.net

Optimization of existing protocols is also crucial. For the Friedel-Crafts acylation with AlCl₃, careful control of stoichiometry and temperature is key to minimizing side reactions like polysubstitution or decomposition of the anisole substrate. google.com For chlorination reactions, the development of catalyst-free systems, such as the use of potassium peroxymonosulfate (B1194676) (KHSO₅) and potassium chloride (KCl) in solvent-water mixtures, offers an environmentally benign alternative that avoids the use of harsh catalysts. rsc.org

Advanced Synthetic Approaches and Reaction Optimizations

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively detailed in the literature, the application of this methodology to its precursors and analogs demonstrates its potential.

Research into the synthesis of chalcones, which are derivatives of acetophenones, provides insight into the utility of ultrasound. For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been successfully carried out under ultrasound irradiation. materialsciencejournal.orgresearchgate.net In this procedure, an equimolar mixture of 4-methoxyacetophenone and 4-chlorobenzaldehyde (B46862) in ethanol is subjected to ultrasound waves in the presence of a potassium hydroxide (B78521) (KOH) solution. materialsciencejournal.org The reaction proceeds efficiently at a temperature of 30°C, leading to the formation of the desired chalcone (B49325) derivative. researchgate.net This approach highlights the role of green chemistry in modern synthesis, minimizing energy consumption and often avoiding harsh reagents. materialsciencejournal.org The general principle of sonochemistry involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures, thereby accelerating the reaction rate. researchgate.net

Further studies have demonstrated the broad applicability of ultrasound in promoting various condensation reactions, such as Knoevenagel and Claisen-Schmidt condensations, which are fundamental in carbon-carbon bond formation. researchgate.net The synthesis of isoxazoline (B3343090) derivatives, for example, has been achieved through a one-pot, ultrasound-activated protocol that utilizes trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant for the in-situ generation of nitrile oxides. nih.gov These examples underscore the effectiveness of ultrasound in synthesizing complex molecules from precursors related to this compound.

Table 1: Examples of Ultrasound-Assisted Synthesis Involving Acetophenone (B1666503) Derivatives
ReactantsCatalyst/MediumConditionsProductReference
4-methoxyacetophenone, 4-chlorobenzaldehydeKOH / Ethanol30 °C, Ultrasound Irradiation(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one materialsciencejournal.org, researchgate.net
Aldehydes, Hydroxylamine (B1172632) hydrochloride, AlkenesTCCA / SolventUltrasound ActivationSulfonamides-Isoxazolines Hybrids nih.gov
Aromatic Aldehydes, Active Methylene CompoundsVarious catalystsRoom Temperature, Ultrasoundα,β-Unsaturated Ketones (Chalcones) researchgate.net
Microwave Irradiation Techniques

Microwave-assisted synthesis is another advanced method that significantly accelerates chemical reactions by utilizing microwave energy to heat reactants directly and efficiently. This technique has been widely applied to the synthesis of various heterocyclic compounds and derivatives starting from key precursors like 4-methoxyacetophenone.

One prominent application is in the Crossed-Aldol condensation for the synthesis of chalcones (substituted styryl 4-methoxyphenyl (B3050149) ketones). derpharmachemica.comderpharmachemica.com In a solvent-free approach, equimolar amounts of 4-methoxyacetophenone and various substituted benzaldehydes are irradiated with microwaves in the presence of an iron(III) chloride/Bentonite catalyst. derpharmachemica.comderpharmachemica.com This method is remarkably efficient, with reaction times of only 5-6 minutes, producing yields often exceeding 90%. derpharmachemica.comderpharmachemica.com The use of microwave irradiation not only shortens the reaction time from hours to minutes compared to conventional heating but also enhances the yield and purity of the products. researchgate.net

Microwave assistance has also been employed in the synthesis of more complex structures. For instance, phenothiazine (B1677639) derivatives have been prepared by reacting 10-methyl-3-formylphenothiazine with 4-methoxyacetophenone under microwave irradiation with a sodium hydroxide catalyst, either on a silica (B1680970) gel solid support or in an ethanol solvent. mdpi.com These findings demonstrate the versatility of microwave energy in promoting reactions involving the acetophenone moiety, suggesting its applicability for the synthesis or derivatization of this compound.

Table 2: Microwave-Assisted Synthesis of 4-Methoxyacetophenone Derivatives
ReactantsCatalyst/ConditionsReaction TimeProduct TypeReference
4-methoxyacetophenone, Substituted benzaldehydesFeCl₃/Bentonite, Microwave (480 W), Solvent-free5–6 minutesSubstituted styryl 4-methoxyphenyl ketones (Chalcones) derpharmachemica.com, derpharmachemica.com
10-methyl-3-formylphenothiazine, 4-methoxyacetophenoneNaOH, Microwave, Ethanol or Silica gelNot specifiedPhenothiazine derivative mdpi.com
Aromatic aldehydes, Substituted acetophenonesMicrowave irradiation60–120 secondsArylidene acetophenones (Chalcones) researchgate.net

Synthesis of Key Precursors and Analogs for this compound Research

The synthesis of this compound often relies on the availability of appropriately substituted precursors, namely anisoles and acetophenones.

Preparation of Substituted Anisoles and Acetophenones

Anisole (methoxybenzene) and its derivatives are fundamental precursors. Anisole itself can be prepared via the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide. wikipedia.org Substituted anisoles, such as 3-chloroanisole, can be synthesized through methods like the nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes with sodium methoxide, facilitated by a phase-transfer catalyst. researchgate.net

The conversion of anisoles to acetophenones is typically achieved through the Friedel-Crafts acylation reaction. rsc.org For example, 4-methoxyacetophenone is produced when anisole reacts with acetic anhydride. wikipedia.org A common laboratory and industrial procedure involves the reaction of anisole with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent. google.com A high-yield synthesis of this compound itself starts from 2-chloroanisole (orthochloroanisole) and acetyl chloride, using anhydrous aluminum chloride as the catalyst in a methylene chloride solvent. prepchem.com The reaction is carefully temperature-controlled to ensure high regioselectivity and yield, which can be as high as 97%. prepchem.com

Table 3: Selected Synthetic Routes for Precursors
PrecursorReactantsReaction TypeKey ConditionsReference
AnisoleSodium phenoxide, Dimethyl sulfate (B86663) or Methyl chlorideWilliamson ether synthesis- wikipedia.org
3-Chloroanisole3-Chloronitrobenzene, Sodium methoxideNucleophilic Aromatic SubstitutionPhase-transfer catalyst, 50−65 °C researchgate.net
4-MethoxyacetophenoneAnisole, Acetic anhydrideFriedel-Crafts Acylation- wikipedia.org
This compound2-Chloroanisole, Acetyl chlorideFriedel-Crafts AcylationAnhydrous AlCl₃, Methylene chloride, Ice cooling prepchem.com

Derivatization Strategies for 4-Methoxyacetophenone

Derivatization is the process of chemically modifying a compound to produce a new one with different properties suitable for specific applications or analysis. thermofisher.com 4-Methoxyacetophenone serves as a versatile starting material for numerous derivatization strategies to produce analogs like this compound.

The most direct route to this compound is the selective chlorination of 4-methoxyacetophenone. This is an electrophilic aromatic substitution reaction. acs.org The methoxy group on the benzene (B151609) ring is an ortho, para-directing activator, which means substitution preferentially occurs at these positions. wikipedia.org To achieve chlorination at the meta-position relative to the acetyl group (and ortho to the methoxy group), specific reaction conditions are required.

One reported method involves the oxychlorination of 4-methoxyacetophenone with ammonium chloride and oxone in acetonitrile at room temperature, which yields the desired product. chemdad.com Another approach uses household bleach (sodium hypochlorite) as the oxidant. The chemoselectivity of this reaction is highly dependent on pH; under acidic conditions (pH=4, using glacial acetic acid), electrophilic aromatic substitution occurs on the ring to generate 3'-chloro-4'-methoxyacetophenone. acs.orgwisc.edu In contrast, under basic conditions, a haloform reaction occurs instead. acs.org

Besides chlorination, other halogenations are also common derivatization strategies. For example, 2-Bromo-4'-methoxyacetophenone can be synthesized by reacting 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. chemdad.com These halogenated derivatives are valuable intermediates in organic synthesis. chemdad.comnordmann.global

Table 4: Derivatization of 4-Methoxyacetophenone
Target ProductReagentsReaction TypeKey ConditionsReference
This compoundAmmonium chloride, OxoneOxychlorinationAcetonitrile, Room temperature, 24 h chemdad.com
This compoundSodium hypochlorite (B82951) (bleach), Acetic acidElectrophilic Aromatic SubstitutionAcidic (pH=4), Room temperature acs.org, wisc.edu
2-Bromo-4'-methoxyacetophenoneN-bromosuccinimide (NBS), Trimethylsilyl trifluoromethanesulfonateBrominationAcetonitrile, Room temperature, 24 h chemdad.com
Chalcone DerivativesSubstituted benzaldehydesClaisen-Schmidt / Aldol CondensationBase (e.g., KOH) or Catalyst (e.g., FeCl₃/Bentonite) derpharmachemica.com, derpharmachemica.com, materialsciencejournal.org

Spectroscopic and Structural Elucidation Studies of 3 Chloro 4 Methoxyacetophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-Chloro-4-methoxyacetophenone, a combination of one- and two-dimensional NMR methods, supported by computational chemistry, provides a complete picture of its structural framework.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation with Electronic Structure

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is heavily influenced by the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) groups create a distinct pattern of chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear assignment for the aromatic and substituent protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons of the methoxy and acetyl groups appear as sharp singlets. The aromatic protons exhibit a predictable splitting pattern based on their coupling with neighboring protons.

The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group increases electron density at the ortho and para positions, causing upfield shifts (shielding), while the acetyl and chloro groups withdraw electron density, causing downfield shifts (deshielding). The proton ortho to the acetyl group (H-2) is typically the most deshielded aromatic proton.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Proton LabelChemical Shift (ppm)MultiplicityIntegration
H-2~7.9d1H
H-5~7.8dd1H
H-6~6.9d1H
-OCH₃~3.9s3H
-COCH₃~2.5s3H

Note: The exact chemical shifts can vary slightly depending on the spectrometer and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the acetyl group is significantly deshielded, appearing far downfield. The aromatic carbons show a wide range of chemical shifts reflecting the combined electronic influence of the three substituents. The carbon atom directly bonded to the methoxy group (C-4) is shielded, while the carbons attached to the chloro (C-3) and acetyl (C-1) groups are deshielded.

While specific experimental data for the ¹³C NMR of this compound is not widely published, shifts can be reliably predicted by comparison with related compounds like 4-methoxyacetophenone. The introduction of a chlorine atom at the C-3 position is expected to cause a downfield shift for C-3 and influence the shifts of adjacent carbons.

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential data, 2D NMR techniques are invaluable for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment confirms proton-proton couplings. For this compound, COSY spectra would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker, four-bond coupling might also be visible between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each aromatic proton (H-2, H-5, H-6) to its corresponding carbon atom (C-2, C-5, C-6). It would also show correlations for the methyl groups, connecting the protons of the -COCH₃ and -OCH₃ groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons over two or three bonds, which is critical for assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

The acetyl protons (-COCH₃) correlating to the carbonyl carbon (C=O) and the aromatic C-1.

The methoxy protons (-OCH₃) correlating to C-4.

Proton H-2 correlating to the carbonyl carbon, C-6, and the quaternary carbon C-4.

Proton H-5 correlating to the quaternary carbons C-1 and C-3.

Together, these 2D techniques would provide an unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern on the aromatic ring.

Quantum Chemical Calculations of NMR Parameters (e.g., Gauge-Including Atomic Orbitals (GIAO) Method)

Quantum chemical calculations have become a powerful tool for predicting and verifying NMR chemical shifts. The Gauge-Including Atomic Orbitals (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors of molecules.

The process involves optimizing the molecular geometry of this compound using a suitable level of theory (such as Density Functional Theory, DFT, with a basis set like 6-311+G(d,p)) and then performing the GIAO calculation on the optimized structure. The calculated magnetic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on structurally related molecules have demonstrated that GIAO calculations can predict chemical shifts with a high degree of accuracy. For this compound, this method would be invaluable for:

Confirming the experimental assignments of both ¹H and ¹³C spectra.

Resolving ambiguities in the assignment of closely spaced signals, particularly among the aromatic carbons.

Providing a theoretical basis for understanding the electronic effects of the substituents on the magnetic shielding of each nucleus.

Solvent Effects on NMR Chemical Shifts and Molecular Conformation

The choice of solvent can influence NMR chemical shifts, particularly for molecules with polar functional groups and conformational flexibility. The study of this compound in solvents of varying polarity (e.g., non-polar CDCl₃ versus polar DMSO-d₆) can reveal insights into solute-solvent interactions and conformational preferences.

The chemical shifts of protons near the polar carbonyl and methoxy groups are expected to be most affected. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the aromatic protons ortho to the acetyl group may experience a more significant downfield shift compared to their position in CDCl₃ due to intermolecular interactions.

Furthermore, NMR can be used to study the rotational conformation of the acetyl and methoxy groups relative to the plane of the aromatic ring. The energy barrier for rotation is relatively low, but solvent interactions can stabilize certain conformations. Variable temperature NMR studies or advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in different solvents could provide information on the preferred orientation of these groups, which is influenced by a balance of steric and electronic factors.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Characteristic Vibrational Mode Assignments and Interpretation of Band Shifts

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its functional groups and the substituted benzene (B151609) ring. The positions of these bands are sensitive to the electronic effects of the substituents.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000 - 2850Symmetric and asymmetric stretching of the C-H bonds in the acetyl and methoxy methyl groups.
C=O Stretch (Ketone)1700 - 1680A strong, characteristic band for the aryl ketone carbonyl group. Its position is lowered by conjugation with the aromatic ring.
Aromatic C=C Stretch1610 - 1580In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.
Asymmetric C-O-C Stretch1270 - 1230Stretching of the aryl-alkyl ether linkage (Ar-O-CH₃).
Symmetric C-O-C Stretch1050 - 1010Stretching of the aryl-alkyl ether linkage (Ar-O-CH₃).
C-Cl Stretch850 - 550Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the substitution pattern.

The conjugation of the ketone's carbonyl group with the aromatic ring lowers its stretching frequency from that of a typical aliphatic ketone. The electron-donating methoxy group further contributes to this delocalization. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum. A complete analysis, often supported by DFT calculations, is required to assign all the fundamental modes of vibration for the molecule, including various bending and deformation modes.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial computational tool for the detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By dissecting the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions), PED provides a quantitative understanding of the nature of each vibrational band.

For aromatic ketones like this compound, PED analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), helps to unravel complex vibrational spectra where many modes are coupled. researchgate.netnih.gov The process involves calculating theoretical harmonic vibrational frequencies, typically using Density Functional Theory (DFT) methods, and then analyzing the contribution of defined local mode coordinates to each calculated normal mode. nih.gov

Key vibrational modes for this compound and its derivatives that are elucidated through PED analysis include:

C=O Stretching: The carbonyl stretch is a characteristic and intense band. PED analysis confirms the high degree of localization of this mode, although some coupling with adjacent C-C stretching or bending modes can occur.

Aromatic C-C Stretching: The phenyl ring vibrations give rise to a series of bands in the fingerprint region. PED helps to assign these to specific stretching modes within the ring.

C-Cl Stretching: The carbon-chlorine stretching vibration is sensitive to its position on the aromatic ring. PED analysis can confirm the assignment of this mode, distinguishing it from other vibrations in the lower frequency region.

O-CH₃ Group Vibrations: This includes the symmetric and asymmetric stretching and bending modes of the methyl group, as well as the C-O-C stretching of the methoxy group. PED clarifies the extent of coupling between these modes and the aromatic ring vibrations.

Acetyl Group Vibrations: Besides the C=O stretch, the acetyl group exhibits C-C stretching and various CH₃ deformation modes, which are assigned using PED.

While PED is a powerful tool, discrepancies can arise, particularly in regions where significant vibrational coupling occurs or in molecules with intramolecular hydrogen bonding. nih.gov Nevertheless, it remains an indispensable method for the detailed interpretation of the vibrational spectra of substituted acetophenones.

Correlation of Theoretical and Experimental Vibrational Frequencies and Scaling Factors

A common practice in computational vibrational spectroscopy is to correlate theoretically calculated harmonic frequencies with experimentally observed fundamental frequencies. Theoretical calculations, often performed using methods like Hartree-Fock or DFT, inherently have systematic errors due to the neglect of anharmonicity and the use of incomplete basis sets. nist.govresearchgate.net To compensate for these discrepancies, calculated frequencies are often scaled using empirical scaling factors.

The scaling factors are derived by comparing a large set of calculated harmonic frequencies with well-established experimental data. wayne.edu These factors can be uniform for all frequencies or, for greater accuracy, different scaling factors can be applied to different spectral regions (e.g., a dual-scaling approach). wayne.edu For DFT methods like B3LYP with basis sets such as 6-311++G(d,p), the scaling factors are well-established and generally provide good agreement with experimental data. nih.gov

The correlation between scaled theoretical frequencies and experimental frequencies for this compound and its derivatives is typically strong, allowing for confident assignment of the experimental spectrum. A high correlation coefficient (R²) from a linear regression of experimental versus scaled theoretical frequencies indicates the reliability of the computational model and the scaling procedure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules. It provides information about the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Analysis of Absorption Maxima, Molar Absorptivity, and Electronic Transitions (n→π, π→π)**

The UV-Vis spectrum of this compound in a given solvent is characterized by one or more absorption bands, each corresponding to a specific electronic transition. The position of these bands is given by the wavelength of maximum absorption (λmax), and the intensity is quantified by the molar absorptivity (ε).

For this compound, the expected electronic transitions are:

π→π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, these transitions are associated with the benzene ring and the carbonyl group.

n→π transitions:* These are generally lower in intensity and occur at longer wavelengths. They involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The substituents on the aromatic ring, namely the chloro and methoxy groups, influence the energy of these transitions and thus the λmax values. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift, while the chloro group, an electron-withdrawing group, can have a more complex effect.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It calculates the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states, and the oscillator strengths, which are related to the intensity of the absorption bands.

By performing TD-DFT calculations, it is possible to simulate the UV-Vis spectrum of this compound. These calculations provide a theoretical basis for assigning the observed experimental absorption bands to specific electronic transitions (e.g., n→π* or π→π*). The results can also help to understand how the molecular orbitals are involved in these transitions. Good agreement between the calculated excitation energies and oscillator strengths and the experimental λmax and molar absorptivity values validates the theoretical model and provides a deeper understanding of the electronic structure of the molecule.

Solvatochromic Effects and Solvent Polarity on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. ijcce.ac.irresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, it will be stabilized to a greater extent by polar solvents, leading to a decrease in the transition energy and a shift to longer wavelengths. researchgate.net

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, it will be more stabilized by polar solvents, resulting in an increase in the transition energy and a shift to shorter wavelengths. researchgate.net

For this compound, the n→π* transition often exhibits a hypsochromic shift with increasing solvent polarity, while the π→π* transition typically shows a bathochromic shift. nih.gov By studying the UV-Vis spectra in a series of solvents with varying polarities, it is possible to investigate the nature of the electronic transitions and the solute-solvent interactions. biointerfaceresearch.commdpi.com The effect of specific interactions, such as hydrogen bonding between the solute and protic solvents, can also be significant. nih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (molecular weight 184.62 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 184. sigmaaldrich.comnih.gov Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 186 will also be observed with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acetophenones include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. For this compound, this would result in a fragment at m/z 169. This is often the base peak in the spectrum. nih.gov

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO), leading to another fragment ion.

Cleavage involving the methoxy group: Fragmentation can also involve the loss of a methyl radical from the methoxy group or the loss of a formaldehyde (B43269) molecule (CH₂O).

Aromatic ring fragmentation: At higher energies, the aromatic ring itself can fragment.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and confirm the identity of this compound. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical method used to determine the precise molecular masses of compounds. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of an unambiguous elemental formula for a given ion. The ability to measure 'exact mass' is invaluable for confirming the identity of a newly synthesized compound or identifying unknown substances in a sample. bioanalysis-zone.comalgimed.com

For this compound, HRMS provides the exact mass based on the sum of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16). This experimentally determined mass can then be compared to the theoretically calculated mass to confirm the elemental composition. The computed exact mass for this compound has been determined to be 184.0291072 Da. nih.gov

PropertyValueSource
Molecular FormulaC₉H₉ClO₂ nih.gov
Calculated Exact Mass184.0291072 Da nih.gov
Nominal Molecular Weight184.62 g/mol nih.govsigmaaldrich.com

Analysis of Fragmentation Patterns and Mechanistic Interpretation

In mass spectrometry, once a molecule is ionized, it often breaks apart into smaller, charged fragments. This process, known as fragmentation, is not random; the molecule tends to break at its weakest bonds or in ways that form particularly stable fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. libretexts.orgnih.gov

The structure of this compound contains a ketone functional group, an aromatic ring, and a chlorine atom, all of which influence its fragmentation pattern. A primary and characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For this compound (molecular ion, M⁺•, at m/z 184), the most likely α-cleavage is the loss of the acetyl methyl group as a radical (•CH₃), which has a mass of 15 Da. This cleavage results in the formation of a highly stable 3-chloro-4-methoxybenzoyl cation (an acylium ion) at m/z 169. nih.gov

Furthermore, the presence of a chlorine atom is readily identified by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. miamioh.edu Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This is observed for the molecular ion (peaks at m/z 184 and 186) and for the primary fragment (peaks at m/z 169 and 171). nih.govmiamioh.edu

m/z (Mass/Charge)Proposed Fragment IonNeutral LossInterpretation
184[C₉H₉³⁵ClO₂]⁺•-Molecular Ion (M⁺•)
169[C₈H₆³⁵ClO₂]⁺•CH₃Loss of a methyl radical via α-cleavage, forming a stable acylium ion. nih.gov
171[C₈H₆³⁷ClO₂]⁺•CH₃Isotopic peak corresponding to the fragment at m/z 169 containing the ³⁷Cl isotope. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. youtube.com This method is exceptionally well-suited for the analysis of specific compounds within complex mixtures, such as reaction byproducts, metabolites in biological fluids, or contaminants in environmental samples. thermofisher.comnih.gov

The process begins with the LC system, which separates the components of a sample mixture based on their physicochemical properties as they pass through a column. The separated components then flow directly into the mass spectrometer. In a tandem MS system, such as a triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF), a specific ion (the precursor ion) corresponding to the target analyte is selected in the first mass analyzer. youtube.com This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer.

This two-stage mass analysis, often performed in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. thermofisher.com By monitoring a specific precursor-to-product ion transition, the instrument can quantify the target analyte with high precision, even at trace levels and in the presence of interfering substances. This makes LC-MS/MS an indispensable tool for studying the formation of this compound derivatives in a reaction mixture or for pharmacokinetic studies involving its metabolites. youtube.comthermofisher.com

Hypothetical LC-MS/MS Method Parameter
LC Column C18 Reversed-Phase
Mobile Phase Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 185.0364 [M+H]⁺
Product Ion (Q3) m/z 170.0129 [M+H-CH₃]⁺
Analysis Mode Selected Reaction Monitoring (SRM)

Computational and Quantum Mechanical Insights into this compound

The study of this compound, a substituted aromatic ketone, has been significantly advanced through the application of computational chemistry and quantum mechanical modeling. These theoretical approaches provide a detailed understanding of the molecule's structural, electronic, and reactive properties at the atomic level, complementing experimental findings.

Physical and Spectroscopic Properties

Physical Properties

3-Chloro-4-methoxyacetophenone is a solid at room temperature, typically appearing as a white crystalline powder. fishersci.com

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂ chemdad.comnih.gov
Molecular Weight 184.62 g/mol nih.govsigmaaldrich.com
Melting Point 74-78 °C chemicalbook.comsigmaaldrich.com
Boiling Point 148 °C at 12 mmHg chemicalbook.comchemdad.com
Appearance White to orange to green powder to crystal chemdad.comlabscoop.com
Solubility Soluble in methanol chemdad.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks would include those for the carbonyl (C=O) stretching and aromatic C-H and C-C stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the different types of protons and their chemical environment. Signals corresponding to the methyl protons of the acetyl and methoxy (B1213986) groups, as well as the aromatic protons, would be observed.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the methyl groups. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov

Applications of 3 Chloro 4 Methoxyacetophenone As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

3-Chloro-4-methoxyacetophenone serves as a fundamental starting material for the synthesis of various heterocyclic compounds that form the core of many biologically active molecules.

Chalcones and Their Derivatives with Potential Therapeutic Activities

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jocpr.comchemrevlett.comnih.govnih.gov The synthesis of chalcone (B49325) derivatives often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. chemrevlett.comnih.gov

In this context, this compound can be reacted with various substituted benzaldehydes to yield a diverse library of chalcone derivatives. The presence of the chloro and methoxy (B1213986) groups on one of the aromatic rings can significantly influence the biological activity of the resulting chalcones. For instance, studies have shown that chalcones bearing halogen and methoxy substituents can exhibit notable anticancer activities. jocpr.comnih.gov

The general synthetic route to chalcones from this compound is depicted below:

Synthesis of Chalcones from this compound

Figure 1: General synthesis of chalcone derivatives from this compound.

The therapeutic potential of these synthesized chalcones can be evaluated through various in vitro and in vivo assays to determine their efficacy against different diseases.

Isoxazole (B147169) Derivatives as Anti-inflammatory Agents

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are recognized for their wide range of pharmacological activities, including anti-inflammatory effects. orientjchem.orgorientjchem.orgnih.gov The synthesis of isoxazoles can be achieved through the cyclization of chalcone precursors with hydroxylamine (B1172632) hydrochloride. orientjchem.org

Starting from this compound, chalcones can be synthesized and subsequently converted to isoxazole derivatives. A study on the synthesis of novel isoxazole derivatives from 3-methoxy acetophenone demonstrated that the resulting compounds exhibited moderate to extremely active anti-inflammatory properties when tested using the carrageenan-induced paw edema method. orientjchem.org The presence of the chloro and methoxy groups, originating from the initial acetophenone, can modulate the anti-inflammatory potency of the final isoxazole compounds.

The synthetic pathway from this compound to isoxazole derivatives is as follows:

Synthesis of Isoxazole Derivatives from this compound

Figure 2: General synthesis of isoxazole derivatives from this compound.

Pyrazoline Derivatives with Diverse Biological Activities

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pharmascholars.comnih.gov These compounds are typically synthesized through the cyclocondensation reaction of chalcones with hydrazine (B178648) derivatives. pharmascholars.com

Utilizing this compound as the starting material, a series of chalcones can be prepared and subsequently cyclized to form pyrazoline derivatives. The substituents on the phenyl rings of the chalcone precursor, including the chloro and methoxy groups from the acetophenone moiety, play a crucial role in determining the pharmacological profile of the resulting pyrazolines. Research has shown that pyrazoline derivatives can be synthesized in good yields from substituted chalcones and exhibit a range of biological effects. pharmascholars.com

The general synthetic scheme for preparing pyrazoline derivatives from this compound is illustrated below:

Synthesis of Pyrazoline Derivatives from this compound

Figure 3: General synthesis of pyrazoline derivatives from this compound.

Synthesis of Allosteric Modulators for Receptor Systems (e.g., GABAB Receptors)

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modulating the receptor's activity. Positive allosteric modulators (PAMs) of the GABAB receptor are of significant interest for treating various neurological and psychiatric disorders. nih.govnih.govechemi.com

While direct synthesis of GABAB receptor allosteric modulators from this compound is not extensively documented in publicly available literature, the structural motifs present in this acetophenone derivative could potentially serve as a scaffold or starting point for the synthesis of novel modulators. The development of new chemical entities that can allosterically modulate GABAB receptors is an active area of research, and versatile building blocks like this compound could be valuable in the design and synthesis of such compounds. The exploration of its utility in this area represents a promising avenue for future research.

Role in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Beyond its application in the synthesis of specific classes of biologically active compounds, this compound is a valuable intermediate in the broader field of fine chemical and pharmaceutical synthesis.

Intermediates for Quinolone Antibiotics (e.g., Moxifloxacin (B1663623) Precursors)

Quinolone antibiotics are a major class of synthetic antibacterial agents with a broad spectrum of activity. The synthesis of many quinolones involves the construction of the core quinolone ring system from appropriately substituted aniline (B41778) derivatives. While a direct, one-step conversion of this compound to a quinolone precursor is not the standard route, its chemical functionalities can be manipulated to generate key intermediates for quinolone synthesis.

For example, the synthesis of some fluoroquinolones starts from substituted anilines. It is conceivable that this compound could be converted to a corresponding aniline derivative through a series of chemical transformations, which could then be utilized in established synthetic pathways for quinolones. However, specific and detailed synthetic routes for moxifloxacin precursors directly utilizing this compound are not prominently described in the readily accessible scientific literature. The development of efficient synthetic strategies from readily available starting materials like this compound to valuable pharmaceutical intermediates remains an important area of chemical research.

Development of Complex Organic Scaffolds and Privileged Medicinal Frameworks from this compound

This compound serves as a pivotal intermediate in the synthesis of complex organic scaffolds and privileged medicinal frameworks, primarily through its conversion into chalcone derivatives. These chalcones, characterized by an α,β-unsaturated ketone system, are highly valued in medicinal chemistry for their broad spectrum of biological activities and their utility as precursors for a diverse range of heterocyclic compounds. The reactivity of the chalcone backbone allows for various cyclization reactions, leading to the formation of intricate molecular architectures with significant therapeutic potential.

The initial step in harnessing this compound for the construction of these frameworks is typically a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde. This reaction yields a chalcone intermediate which then serves as the foundational building block for subsequent synthetic transformations.

Synthesis of Pyrazoline and Pyridone Scaffolds

A notable application of chalcones derived from this compound is in the synthesis of five- and six-membered heterocyclic rings, such as pyrazolines and pyridones. These scaffolds are of particular interest due to their prevalence in numerous biologically active compounds.

For instance, the reaction of a chalcone derived from a chloro-substituted acetophenone with hydrazines leads to the formation of pyrazoline derivatives. orientjchem.org These pyrazolines can be further functionalized; for example, bromination can occur at the 4-position of the pyrazoline ring, and treatment with acid chlorides can yield N-aroylpyrazolines. orientjchem.org Similarly, condensation of the same chalcone with ethyl cyanoacetate (B8463686) can produce 3-cyanopyridone derivatives, which can be subsequently converted to other functionalized pyridines. orientjchem.org

The synthesis of these scaffolds is significant as pyrazoline and pyridone cores are found in compounds with a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. The substitution pattern originating from this compound, specifically the chloro and methoxy groups, can influence the biological efficacy of the final compounds.

Table 1: Synthesis of Heterocyclic Scaffolds from a this compound-derived Chalcone

Starting ChalconeReagentResulting ScaffoldPotential Further Reactions
Chalcone (from this compound)HydrazinePyrazolineBromination, N-aroylation
Chalcone (from this compound)Ethyl cyanoacetate3-CyanopyridoneConversion to 2-chloro-3-cyanopyridine (B134404) or 2-alkoxy-3-cyanopyridine
Chalcone (from this compound)Hydroxylamine hydrochlorideIsoxazoline (B3343090)-
Chalcone (from this compound)Urea/Thiourea (B124793)Dihydropyrimidine-

Antimicrobial and Antifungal Activity of Derived Scaffolds

Research has demonstrated that heterocyclic compounds synthesized from chalcone precursors exhibit significant antimicrobial and antifungal activities. The presence of chloro and methoxy substituents on the aromatic rings of these molecules can enhance their biological activity. nih.gov

For example, pyrazoline derivatives have been tested against various bacterial and fungal strains, showing moderate to good activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial efficacy of these compounds. Studies have shown that the substitution pattern on the phenyl rings of the pyrazoline scaffold plays a crucial role in determining the potency of the antimicrobial effect. For instance, the presence of a methoxy group has been found to enhance antibacterial activity against certain strains. nih.govsemanticscholar.org

Similarly, pyridone derivatives have been investigated for their antifungal properties. The specific stereochemistry and substitution of the pyridone ring can significantly impact its efficacy against various fungal pathogens. chigroup.site

Table 2: Biological Activity of Scaffolds Derived from Substituted Chalcones

Scaffold TypeSubstituentsBiological ActivityOrganism(s)Reported MIC (µg/mL)
PyrazolineChloro, MethoxyAntibacterialS. aureus, E. faecalis32-64 nih.govsemanticscholar.org
PyrazolineChloro, MethoxyAntifungalC. albicans64 nih.gov
PyridoneVariousAntifungalP. capsici, C. fructicolaEC50: 3.54-5.53 chigroup.site

Development of Fused Heterocyclic Systems

Beyond simple monocyclic heterocycles, this compound can be a precursor to more complex fused heterocyclic systems. These intricate structures are often sought after in drug discovery due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, which can lead to high-affinity interactions with biological targets.

The synthesis of fused pyrimidines, for example, represents a significant area of research, as this scaffold is a privileged structure in kinase inhibitor design. rasayanjournal.co.in While direct multi-step syntheses starting from this compound to complex fused systems are often proprietary or detailed in specialized literature, the general synthetic strategies involve the initial formation of a substituted pyrimidine (B1678525) ring which is then annulated with another ring system. The chloro and methoxy functionalities of the starting material can be carried through the synthetic sequence to influence the final properties of the fused system.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic scaffolds. These reactions allow for the formation of intricate molecules in a single step from three or more starting materials, and chalcones derived from this compound can be valuable components in such reactions.

Biological Activity and Structure Activity Relationship Sar Studies of 3 Chloro 4 Methoxyacetophenone Derivatives

In Vitro and In Silico Evaluation Methodologies

Cell Viability Assays for Antiproliferative and Cytotoxic Effects (e.g., MTT Assay)

The antiproliferative and cytotoxic effects of 3-Chloro-4-methoxyacetophenone derivatives are commonly assessed using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a frequently utilized method. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. A decrease in metabolic activity is indicative of either a reduction in cell proliferation or an increase in cell death.

In a study evaluating a broad library of chalcones, which are structurally related to derivatives of this compound, the MTT assay was employed to screen for cytotoxicity against various cancer cell lines. nih.gov This high-throughput method allows for the rapid assessment of a large number of compounds to identify potential anticancer agents. For instance, a series of fluoro-substituted chalcones were evaluated for their anti-proliferative activities against five cancer cell lines (A549, A498, HeLa, A375, and HepG2) using the MTT method, with many compounds showing high activity. nih.gov

The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. For example, in a study of various synthesized chalcones, cytotoxicity was evaluated against five human cancer cell lines, and the IC50 values were determined to quantify their potency. nih.gov

Table 1: Example of Cytotoxicity Data Presentation from MTT Assays for Chalcone (B49325) Derivatives

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)15.2
Derivative BA549 (Lung)22.5
Derivative CPC3 (Prostate)18.9
Derivative DHT-29 (Colon)25.1

Note: This table is a representative example based on typical data presentation in the referenced literature and does not represent actual data for specific this compound derivatives due to a lack of publicly available specific studies.

Investigations into Apoptosis Induction and Associated Mechanistic Pathways

Compounds that exhibit significant cytotoxicity are often further investigated to determine the mechanism of cell death. A key focus of these investigations is apoptosis, or programmed cell death, which is a desirable characteristic for anticancer agents. Various techniques are used to study apoptosis induction and its underlying pathways.

Flow cytometry is a powerful tool used to analyze cells after being treated with the compounds of interest. For instance, studies on chalcone derivatives have used flow cytometry to demonstrate cell cycle arrest at specific phases (e.g., G1 or G2/M) and to quantify the percentage of apoptotic cells. mdpi.com The mechanism of apoptosis can be further elucidated by examining the activation of caspases, which are key enzymes in the apoptotic cascade. Studies have shown that active chalcone compounds can induce apoptosis through the involvement of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3/7). nih.gov

The involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis can also be investigated. For example, the disruption of the mitochondrial membrane potential and the release of cytochrome c are hallmarks of the intrinsic pathway and have been observed in cells treated with cytotoxic chalcones. nih.gov Furthermore, the expression levels of proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), are often analyzed using techniques like Western blotting to provide deeper insights into the apoptotic mechanism. mdpi.com

Assessment of Radical Scavenging and Enzyme Inhibition Potential

Beyond their antiproliferative effects, derivatives of this compound are also evaluated for their potential as antioxidants and enzyme inhibitors.

The radical scavenging activity of these compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net Studies on various chalcone derivatives have demonstrated their capacity to act as potent free radical scavengers. who.int

In terms of enzyme inhibition, derivatives of this compound have been investigated for their ability to inhibit various enzymes. For example, the parent compound, 3'-Chloro-4'-methoxyacetophenone, has been identified as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Other studies on chalcone derivatives have explored their inhibitory activity against enzymes like tyrosinase and α-glucosidase. nih.govmdpi.com The inhibitory potential is quantified by determining the IC50 value of the compound against the specific enzyme.

Table 2: Example of Radical Scavenging and Enzyme Inhibition Data

CompoundAssayIC50 (µM)
Derivative EDPPH Radical Scavenging35.8
Derivative FAcetylcholinesterase Inhibition12.5
Derivative Gα-Glucosidase Inhibition28.4

Note: This table is a representative example based on typical data presentation in the referenced literature and does not represent actual data for specific this compound derivatives due to a lack of publicly available specific studies.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of this compound derivatives and evaluating their biological effects, researchers can identify key structural features responsible for their activity.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The nature and position of substituents on the aromatic rings of this compound derivatives can have a significant impact on their biological activity. These effects can be broadly categorized as electronic and steric effects.

Electronic effects refer to the influence of a substituent on the electron distribution within the molecule. Electron-donating groups (like methoxy (B1213986) and hydroxyl groups) and electron-withdrawing groups (like halogens and nitro groups) can alter the reactivity and binding affinity of the molecule to its biological target. For instance, in some series of chalcones, the presence of electron-withdrawing groups on one of the aromatic rings has been shown to enhance anticancer activity.

Crucial Role of Specific Functional Groups (e.g., α,β-Unsaturated Ketone Unit in Chalcones)

For chalcone derivatives of this compound, the α,β-unsaturated ketone moiety is a key pharmacophore that is often essential for their biological activity. This electrophilic system can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, through a Michael addition reaction. This covalent interaction can lead to the inhibition of enzymes or the disruption of protein function, contributing to the observed cytotoxic and other biological effects.

The reactivity of the α,β-unsaturated ketone can be modulated by the substituents on the aromatic rings. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack, which can correlate with increased biological activity. The planarity of the chalcone backbone also plays a role in its interaction with biological targets.

Influence of Halogenation and Methoxy Group Positions on the Biological Profile

The presence and position of halogen and methoxy substituents on the acetophenone (B1666503) ring play a crucial role in modulating the biological activities of its derivatives. In chalcones derived from substituted acetophenones, these groups influence the electron density distribution across the molecule, which in turn affects their interaction with biological targets.

The chlorine atom at the 3-position and the methoxy group at the 4-position of the acetophenone ring are key determinants of the molecule's electronic properties. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the carbonyl group in chalcone derivatives. The methoxy group, an electron-donating group, can also modulate the electronic environment of the aromatic ring. This specific substitution pattern can impact the binding affinity of the derivatives to target proteins and enzymes.

Studies on various substituted chalcones have indicated that the nature and position of substituents on both aromatic rings are critical for their biological effects. For instance, in the context of antibacterial activity, chalcones with chloro and methoxy substituents have demonstrated notable efficacy against Gram-positive bacteria cncb.ac.cn. The substitution pattern is also crucial for anticancer activity, where methoxy groups have been shown to contribute significantly to the cytotoxicity of chalcones pensoft.net. Specifically, the presence of methoxy groups on one of the aromatic rings can enhance the anticancer activity of these compounds rasayanjournal.co.in.

Conformational Studies and Their Relevance to Biological Activity

The biological activity of this compound derivatives is not only dependent on their chemical composition but also on their three-dimensional structure, or conformation. Conformational analysis helps in understanding the preferred spatial arrangement of the atoms in a molecule, which is crucial for its interaction with biological receptors.

Specific Biological Activities Investigated

Anticancer Potential and Selectivity against Various Human Cancer Cell Lines

Derivatives of this compound, especially chalcones, have been extensively investigated for their anticancer properties. These compounds have shown promising cytotoxic activity against a range of human cancer cell lines.

Chalcones are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer effect nih.govresearchgate.net. They can also affect the mitochondrial membrane potential, a critical factor in the initiation of apoptosis nih.gov. The anticancer activity of chalcones is often attributed to their interaction with various cellular targets, including kinases and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway nih.gov.

Research has demonstrated the cytotoxicity of various synthetic chalcones against several human cancer cell lines, including:

MCF-7 (breast adenocarcinoma)

A549 (lung adenocarcinoma)

PC3 (prostate cancer)

HT-29 (colorectal adenocarcinoma)

The following table summarizes the cytotoxic activity of some chalcone derivatives against these cell lines, as reported in a study by V. D. S. F. e Santos et al. It is important to note that these are general chalcone derivatives and not all are directly derived from this compound, but they provide insight into the potential of this class of compounds.

CompoundMCF-7 IC₅₀ (µg/mL)A549 IC₅₀ (µg/mL)PC3 IC₅₀ (µg/mL)HT-29 IC₅₀ (µg/mL)
1,3-Diphenylpropenone< 20> 20< 20< 20
3-(2-Chlorophenyl)-1-phenylpropenone< 20> 20< 20< 20
3-(2-Hydroxyphenyl)-1-p-tolylpropenone< 20> 20< 20< 20
3-(3-Chlorophenyl)-1-phenylpropenone< 20> 20< 20< 20

The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential. Studies have shown that certain chalcone derivatives exhibit selective cytotoxicity, which is a desirable characteristic for an anticancer agent rasayanjournal.co.in.

Anti-inflammatory Activity and Molecular Targets

Chalcone derivatives of this compound have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response involving various enzymes and signaling pathways, and chalcones have been shown to modulate several of these key molecular targets.

The primary mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Chalcones have been identified as inhibitors of both COX-1 and COX-2 isoforms scispace.com. Additionally, they can inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that leads to the production of leukotrienes scispace.com. By dually inhibiting both COX and 5-LOX pathways, these derivatives can offer a broader spectrum of anti-inflammatory activity scispace.com.

Other molecular targets implicated in the anti-inflammatory effects of chalcones include:

Pro-inflammatory cytokines: Such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) nih.gov.

Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of many inflammatory genes nih.gov.

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation researchgate.net.

The ability of these compounds to target multiple inflammatory mediators suggests their potential as effective anti-inflammatory agents cncb.ac.cn.

Antimicrobial Properties and Underlying Mechanisms

Derivatives of this compound, particularly chalcones, have exhibited a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.

The antimicrobial efficacy of chalcones is influenced by the substitution pattern on their aromatic rings. The presence of chloro and methoxy groups can enhance their activity cncb.ac.cn. The underlying mechanisms of their antimicrobial action are believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis nih.gov. The α,β-unsaturated keto functionality in the chalcone structure is considered crucial for their antimicrobial properties semanticscholar.org.

Some chalcone derivatives have shown the ability to modulate the resistance of bacteria to existing antibiotics, suggesting a potential role in combination therapies to combat drug-resistant infections nih.gov.

Computational Approaches to Biological Activity Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for predicting the biological activity of chemical compounds and understanding their mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chalcone derivatives, QSAR models have been developed to predict their antibacterial activity. These models have indicated that certain physicochemical properties and structural features, such as the electronic properties of the substituents, are important for their inhibitory activity against bacteria like Bacillus pumilis semanticscholar.org. Such models can guide the design of new derivatives with potentially enhanced activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been used to investigate their binding interactions with various biological targets. For instance, docking simulations of chalcones with the enzyme isocitrate lyase, a target for antitubercular drugs, have shown a correlation between the binding energy and the in vitro activity, suggesting that these compounds can act as inhibitors of this enzyme semanticscholar.org. Similarly, docking studies have been employed to understand the interaction of chalcones with the active site of enzymes like cyclooxygenase, providing insights into their anti-inflammatory mechanism nih.gov. These computational approaches play a crucial role in the rational design and optimization of novel bioactive compounds based on the this compound scaffold.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for elucidating the interaction between a potential drug molecule and its protein target at an atomic level. For derivatives of this compound, docking simulations can identify key amino acid residues in the receptor's active site that are crucial for binding and can estimate the binding affinity.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different poses. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. ajchem-a.comnih.gov Programs like AutoDock and ArgusLab are commonly used for these simulations. nih.govnih.gov The results provide insights into the structure-activity relationship (SAR), guiding chemists on how to modify the derivative to enhance its binding affinity and selectivity. For instance, the analysis might reveal that adding a hydrogen bond donor at a specific position on the aromatic ring could significantly improve the interaction with the target protein.

The following table illustrates hypothetical docking results for a series of this compound derivatives against a target protein.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Amino Acid Residues
Derivative AKinase XYZ-8.6GLU 166, ASN 142, CYS 145
Derivative BProtease ABC-7.9HIS 145, PHE 155, TYR 308
Derivative CKinase XYZ-9.2GLU 166, ASN 142, LEU 276, CYS 145
Derivative DProtease ABC-7.1HIS 145, PHE 210

This table is for illustrative purposes and represents the type of data generated from molecular docking studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Assessments for Drug-Likeness

For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable pharmacokinetic properties. ADMET assessments are critical in the early stages of drug discovery to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profile. nih.gov In silico ADMET prediction tools evaluate the drug-likeness of this compound derivatives, helping to identify candidates with a higher probability of success in clinical trials and filtering out those likely to fail due to poor pharmacokinetics or toxicity. mdpi.com

These predictive models use the chemical structure of a derivative to estimate various properties. Key parameters include Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, interaction with P-glycoprotein (which can pump drugs out of cells), metabolic stability (e.g., inhibition of Cytochrome P450 enzymes), and potential for toxicity, such as hERG (human Ether-à-go-go-Related Gene) inhibition, which can lead to cardiotoxicity. mdpi.com Early assessment of these properties helps in optimizing the lead compounds to improve their ADMET profile alongside their primary activity. eurekaselect.com

Below is a sample ADMET profile for hypothetical derivatives, showcasing typical parameters evaluated.

Compound IDCaco-2 PermeabilityP-gp SubstrateBBB PermeantCYP2D6 InhibitorhERG InhibitionHepatotoxicity
Derivative AHighNoYesNoLow RiskLow Risk
Derivative BHighYesNoYesHigh RiskLow Risk
Derivative CModerateNoNoNoLow RiskLow Risk
Derivative DLowNoNoNoLow RiskHigh Risk

This table is for illustrative purposes and represents the type of data generated from in silico ADMET predictions.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another vital computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

These models can be generated in two primary ways: ligand-based, by superimposing a set of known active molecules and extracting common features, or structure-based, by analyzing the key interaction points within the ligand-binding site of a protein. nih.govdovepress.com For this compound derivatives, a pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to find new, structurally diverse molecules with the potential for the same biological activity.

In lead optimization, pharmacophore models provide a blueprint for modifying a lead compound. By understanding the crucial features for activity, chemists can make targeted modifications to the this compound scaffold to enhance potency and selectivity. For example, if a model indicates the necessity of a hydrophobic group at a certain distance from the aromatic ring, various alkyl or aryl groups can be synthesized and tested. This strategy, combined with SAR data from docking and ADMET predictions, creates a powerful, iterative cycle for designing superior drug candidates. frontiersin.org

The following table outlines key pharmacophoric features and potential optimization strategies.

Pharmacophoric FeatureExample on ScaffoldLead Optimization Strategy
Aromatic RingPhenyl ring of the core structureModify substituents to enhance pi-stacking interactions.
Hydrogen Bond AcceptorCarbonyl oxygen, Methoxy oxygenIntroduce additional H-bond acceptors (e.g., nitrogen heterocycles) to interact with specific residues.
Hydrophobic GroupMethyl group, Chlorine atomIntroduce larger or differently shaped hydrophobic groups to improve binding in hydrophobic pockets.
Hydrogen Bond Donor(Not present on core)Introduce groups like -OH or -NH2 at specific positions to form new hydrogen bonds with the target.

This table illustrates how pharmacophore features guide lead optimization strategies.

Environmental and Sustainability Aspects of 3 Chloro 4 Methoxyacetophenone Synthesis

Application of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for 3-Chloro-4-methoxyacetophenone can be significantly improved by adhering to the principles of green chemistry. gctlc.orgorganic-synthesis.com These principles provide a framework for chemists to reduce or eliminate the use and generation of hazardous substances. organic-synthesis.com A common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chloroanisole (B146271) (orthochloroanisole). prepchem.com This traditional approach, however, presents several environmental challenges that can be addressed through green chemistry.

Key Green Chemistry Principles Applicable to the Synthesis:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat or clean it up after it has been created. gctlc.org Traditional Friedel-Crafts acylations often generate significant waste, including spent catalysts and acidic aqueous streams.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. wordpress.com The classic route often employs anhydrous aluminum chloride, a water-sensitive reagent that produces corrosive hydrogen chloride gas upon contact with moisture, and chlorinated solvents like methylene (B1212753) chloride. prepchem.com Exploring alternative, less hazardous catalysts and solvents is a key goal.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. organic-synthesis.com The traditional Friedel-Crafts acylation uses stoichiometric amounts of aluminum chloride, which is consumed in the reaction and generates a large amount of aluminum hydroxide (B78521) waste during workup. prepchem.com The use of catalytic alternatives, such as zeolites or other solid acids, could drastically reduce this waste stream.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org Reactions should ideally be conducted at ambient temperature and pressure. acs.org The synthesis described involves cooling with ice, followed by stirring at room temperature, but optimization to reduce energy consumption for cooling, heating, and solvent removal is a green chemistry objective. prepchem.com

By redesigning the synthesis to incorporate catalytic methods, avoid hazardous reagents, and reduce energy consumption, the production of this compound can become more environmentally benign.

Atom Economy and Waste Minimization Strategies in Production Processes

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org It provides a clear metric for the inherent efficiency of a synthetic route. nih.gov The goal is to design syntheses where the maximum number of reactant atoms end up in the product, thus minimizing waste. gctlc.orgjocpr.com

A typical Friedel-Crafts synthesis of this compound proceeds via the reaction of 2-chloroanisole with acetyl chloride using aluminum chloride as a Lewis acid catalyst. prepchem.com

Reaction: C₇H₇ClO (2-chloroanisole) + C₂H₃ClO (acetyl chloride) --[AlCl₃]--> C₉H₉ClO₂ (this compound) + HCl

The atom economy for this reaction is poor because the stoichiometric reagent, aluminum chloride, is not incorporated into the final product and generates significant waste. In an ideal catalytic process, the atom economy would be higher. For the main reactants converting to the main products, the calculation is as follows:

Interactive Data Table: Atom Economy Calculation for the Idealized Acylation

Reactant/ProductFormulaMolecular Weight ( g/mol )Atoms in Product?
2-ChloroanisoleC₇H₇ClO142.58Yes (partially)
Acetyl ChlorideC₂H₃ClO78.50Yes (partially)
Total Reactant Mass 221.08
This compoundC₉H₉ClO₂184.62Yes
Hydrogen Chloride (HCl)HCl36.46No (Byproduct)

Note: This calculation considers only the primary reactants and products for simplicity. It excludes the aluminum chloride, which is used in stoichiometric amounts and becomes waste, making the actual process atom economy significantly lower.

The percent atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

For the reactants shown, the atom economy is: (184.62 / 221.08) x 100 = 83.5%

While this value seems reasonable, the actual process is far less efficient due to the stoichiometric use of AlCl₃, which is converted to aluminum-containing waste during the aqueous workup. prepchem.com This highlights a significant area for improvement.

Waste Minimization Strategies:

Catalyst Recycling: Implementing solid acid catalysts or recyclable Lewis acids could eliminate the waste generated from single-use catalysts like AlCl₃.

Process Optimization: Improving reaction conditions to increase yield and selectivity reduces the formation of impurities and side products, thereby minimizing waste that requires separation and disposal.

Source Reduction: Using less toxic starting materials and reagents where possible is a key strategy in pollution prevention. nc.gov

By focusing on maximizing atom economy and implementing waste reduction strategies, the production of this compound can align more closely with the principles of sustainable manufacturing. nc.gov

Evaluation of Solvent Selection and Implementation of Alternative Reaction Media

Table: Comparison of a Traditional Solvent with Greener Alternatives

SolventTypeKey IssuesPotential as Alternative
Methylene ChlorideChlorinatedVolatile, suspected carcinogen, environmental persistence. nih.govPoor - Target for replacement.
2-MeTHFBio-derived EtherDerived from renewable resources, lower toxicity than THF.Good - A greener substitute for traditional ether and chlorinated solvents. acs.org
γ-Valerolactone (GVL)Bio-derived LactoneDerived from biomass, low toxicity, biodegradable. acs.orgGood - A promising green polar aprotic solvent. acs.org
WaterAqueousNon-toxic, non-flammable, inexpensive, environmentally benign.Excellent - Ideal green solvent, though substrate solubility can be a challenge.

The implementation of alternative reaction media is a key strategy for making the synthesis more sustainable. Research has shown that Friedel-Crafts-type reactions can be performed in greener solvents. For instance, bio-based solvents like 3-methoxybutan-2-one (B3048630) have been successfully used as alternatives to dichloromethane (B109758) in acylations. nih.gov

Furthermore, conducting reactions in aqueous media represents a significant step forward in green synthesis. rsc.org While the reactants in the synthesis of this compound have low water solubility, techniques such as phase-transfer catalysis can facilitate reactions in aqueous systems. rsc.org This approach can eliminate the need for volatile organic solvents, simplifying the workup process and drastically reducing the environmental impact of the synthesis. rsc.org The development of a water-based synthetic route for this compound would be a major advancement in its sustainable production.

Future Perspectives and Emerging Research Directions

Exploration of Novel, More Sustainable Synthetic Methodologies for 3-Chloro-4-methoxyacetophenone

The traditional synthesis of this compound often involves methods like the Friedel-Crafts acylation of 2-chloroanisole (B146271) with acetyl chloride using a Lewis acid catalyst such as aluminum chloride. prepchem.com Another established method is the oxychlorination of 4-methoxyacetophenone. chemicalbook.com While effective, these methods can present environmental and safety challenges, including the use of hazardous reagents and the generation of significant waste.

Future research is geared towards the development of more sustainable and "green" synthetic routes. These emerging methodologies aim to reduce the environmental footprint by minimizing solvent use, employing less toxic reagents, and improving energy efficiency. Key areas of exploration include:

Solvent-Free Reactions: Inspired by the green synthesis of chalcones and flavonoids from other acetophenone (B1666503) derivatives, solvent-free solid-state trituration (grinding) presents a promising alternative. benthamdirect.comrasayanjournal.co.in This technique can significantly reduce the use of volatile organic solvents.

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames and under milder conditions compared to conventional heating. frontiersin.org

Catalytic Innovations: Research into novel catalytic systems is crucial. This includes the use of reusable solid acid catalysts to replace traditional Lewis acids in Friedel-Crafts reactions, and the development of efficient photocatalysts that can drive the synthesis using visible light. frontiersin.org

Bio-based Solvents: The substitution of conventional chlorinated solvents with sustainable, bio-based alternatives like 3-methoxybutan-2-one (B3048630) is another promising avenue that has been successfully demonstrated in related acylation reactions. nih.gov

A comparative look at traditional versus potential green methodologies is presented below:

MethodologyReagents/ConditionsAdvantagesDisadvantages
Traditional Friedel-Crafts 2-chloroanisole, acetyl chloride, AlCl₃, methylene (B1212753) chloride prepchem.comHigh yield (97%) prepchem.comUse of hazardous Lewis acid, chlorinated solvent, generation of waste.
Oxychlorination 4-methoxyacetophenone, NH₄Cl, oxone chemicalbook.comGood yield (68%) chemicalbook.comUse of strong oxidizing agent.
Solvent-Free Grinding Substrates ground with a solid base (e.g., NaOH) rasayanjournal.co.inReduces/eliminates solvent use, simple equipment. rasayanjournal.co.inMay require optimization for specific substrates.
Ultrasound-Assisted Substrates in a minimal amount of a green solvent (e.g., ethanol) with a base frontiersin.orgFaster reaction times, simplified work-up. frontiersin.orgSpecialized equipment required.
Photocatalysis Use of organo-photocatalysts and visible light frontiersin.orgReplaces metal-based catalysts, uses light as an energy source. frontiersin.orgCatalyst development and optimization needed.

Advanced Mechanistic Investigations Utilizing State-of-the-Art Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new chemical transformations. For this compound, future research will likely involve the application of sophisticated analytical and computational techniques to elucidate the intricate details of its formation and subsequent reactions.

Spectroscopic Tools:

Advanced spectroscopic methods can provide real-time insights into reaction pathways, identifying transient intermediates and transition states that are invisible to conventional analysis.

In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products as a reaction progresses, providing valuable kinetic data.

Mass Spectrometry: Techniques like Photoelectron Photoion Coincidence Spectroscopy (PEPICO) are powerful for identifying elusive reactive intermediates in the gas phase, which can be crucial for understanding reaction mechanisms at a fundamental level.

Computational Tools:

Computational chemistry offers a powerful complement to experimental studies, allowing for the theoretical investigation of reaction pathways.

Density Functional Theory (DFT): DFT calculations can be used to model reaction energy profiles, locate transition states, and predict the geometries of intermediates. This can help in understanding the regioselectivity of chlorination or acylation reactions leading to the desired product.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and other environmental factors on the reaction mechanism.

By combining these state-of-the-art tools, researchers can build a comprehensive picture of the chemical processes involving this compound, leading to more efficient and selective synthetic methods.

Rational Design and Synthesis of New Derivatives with Enhanced and Selective Biological Profiles

This compound is a valuable building block for synthesizing a variety of heterocyclic compounds and chalcones. biosynth.com Chalcones, in particular, are known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov The parent compound itself has been identified as an inhibitor of the enzyme acetylcholinesterase. biosynth.com

Future research will focus on the rational design of new derivatives to enhance potency and selectivity for specific biological targets. This design process is increasingly guided by computational methods before any wet-lab synthesis is undertaken.

The typical workflow for rational drug design involves:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease.

In Silico Screening:

Molecular Docking: Simulating the binding of designed derivatives to the active site of the target protein to predict binding affinity and mode.

ADME/T Prediction: Calculating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity to filter out candidates with poor pharmacokinetic profiles.

Rule-Based Filtering: Applying principles like Lipinski's Rule of Five to assess the "drug-likeness" of potential candidates. researchgate.netsciencescholar.us

Synthesis: Synthesizing the most promising candidates identified through in silico screening.

Biological Evaluation: Testing the synthesized compounds in vitro and in vivo to determine their actual biological activity and validate the computational predictions.

For instance, using the this compound scaffold, derivatives could be designed to target various enzymes or receptors by introducing different functional groups, thereby potentially leading to new therapeutic agents for a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of this compound and its derivatives, AI and ML can be applied in several key areas:

Synthesis Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying more sustainable or cost-effective pathways. sciety.orgpreprints.org

Reaction Condition Optimization: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. preprints.orgchemcopilot.com

Predictive Bioactivity Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new, unsynthesized derivatives based on their chemical structure. vanderbilt.edunih.gov This allows for the rapid virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of target properties (e.g., high affinity for a specific receptor, low toxicity), it can generate novel chemical structures based on the this compound scaffold that are predicted to be active.

The table below outlines potential AI/ML applications in the research and development of this compound derivatives.

Application AreaAI/ML TechniquePotential Impact
Synthesis Planning Retrosynthesis AlgorithmsFaster identification of efficient and novel synthetic routes. preprints.org
Process Optimization Bayesian Optimization, Reinforcement LearningReduced number of experiments needed to find optimal reaction conditions, leading to lower costs and faster development. chemcopilot.com
Activity Prediction Random Forest, Neural Networks (QSAR)Rapidly screen virtual libraries to predict the biological activity of new derivatives, accelerating the discovery of lead compounds. nih.gov
Novel Compound Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of novel molecules with optimized biological profiles and desirable pharmacokinetic properties.

Deeper Understanding of Structure-Function Relationships at the Molecular and Biological Levels

Understanding how the specific arrangement of atoms in a molecule dictates its biological function is a cornerstone of medicinal chemistry. For this compound and its derivatives, future research will aim to build a more detailed picture of these structure-function relationships.

Key research questions include:

What is the specific role of the chloro and methoxy (B1213986) groups in the observed biological activity (e.g., acetylcholinesterase inhibition)? biosynth.com

How do modifications at different positions on the aromatic ring affect binding to the biological target?

Can the introduction of new functional groups lead to interactions with different biological targets, thereby creating compounds with novel activities?

To answer these questions, researchers will continue to rely on a combination of experimental and computational approaches. Synthesis of a systematic library of analogues with variations in substitution patterns, followed by rigorous biological testing, will provide crucial data. This experimental data can then be used to refine computational models, such as 3D-QSAR and pharmacophore models, which provide a three-dimensional representation of the key features required for biological activity.

By elucidating these structure-function relationships, scientists can move from trial-and-error modifications to a more directed and rational design of new compounds with precisely tuned biological profiles. This deeper understanding is essential for the development of next-generation therapeutic agents derived from the versatile this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-methoxyacetophenone, and what reaction conditions optimize yield?

The compound is commonly synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-4-methoxybenzene) in the presence of a Lewis acid catalyst like anhydrous AlCl₃. Dichloromethane (CH₂Cl₂) is typically used as the solvent under anhydrous conditions. Post-synthesis purification involves recrystallization or column chromatography to achieve >95% purity . Key parameters affecting yield include catalyst concentration (1.2–1.5 equivalents), temperature (0–5°C for exothermic control), and reaction time (4–6 hours).

Q. What safety protocols are critical for handling this compound in the lab?

Storage requires airtight containers in cool, dry environments to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is advised during prolonged exposure. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

Key methods include:

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680 cm⁻¹ and C-Cl absorption at 750–600 cm⁻¹ .
  • ¹H-NMR : A singlet for the acetyl methyl group (~2.6 ppm), aromatic protons split into distinct patterns due to chloro and methoxy substituents (e.g., doublets near 7.5–8.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 184.62 (C₉H₉ClO₂) with fragmentation patterns consistent with chloro and methoxy loss .

Q. What purification methods are effective for isolating this compound?

Recrystallization using ethanol/water mixtures (70:30 v/v) removes polar impurities, while silica-gel column chromatography (hexane:ethyl acetate, 4:1) resolves non-polar byproducts. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro vs. methoxy) influence the reactivity of acetophenone derivatives in electrophilic substitutions?

The electron-withdrawing chloro group at the 3-position deactivates the ring, directing subsequent substitutions to the para position relative to itself. The methoxy group at the 4-position, being electron-donating, further modulates reactivity by increasing electron density at the ortho/para positions. Comparative studies with analogs (e.g., 3-fluoro-4-methoxy derivatives) show reduced reaction rates due to weaker inductive effects of fluorine vs. chlorine .

Q. What strategies resolve contradictions in reported synthesis yields for this compound?

Discrepancies often arise from catalyst choice (e.g., AlCl₃ vs. FeCl₃) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical factors:

  • Catalyst loading (1.0–2.0 equivalents)
  • Solvent polarity (dichloromethane vs. nitrobenzene)
  • Temperature gradients (0°C vs. room temperature) Statistical tools like ANOVA help validate significant variables, while kinetic studies (e.g., in situ FTIR) track intermediate formation .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cytochrome P450 or kinases). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity. For example, derivatives with electron-donating groups show enhanced binding to bacterial enzyme active sites .

Q. What are the challenges in scaling up laboratory synthesis to industrial production?

Key issues include:

  • Exotherm Management : Larger batches require jacketed reactors with precise temperature control to prevent runaway reactions.
  • Catalyst Recovery : AlCl₃ is corrosive and difficult to recycle; alternatives like immobilized ionic liquids are being explored.
  • Waste Streams : Neutralization of acidic byproducts (HCl) demands efficient scrubbing systems .

Q. How can structural analogs of this compound be designed for enhanced bioactivity?

Substituent modifications (e.g., replacing methoxy with hydroxyl groups) improve solubility and hydrogen-bonding capacity. Case studies on 3-chloro-4-hydroxyacetophenone show 2–3× higher antimicrobial activity against S. aureus (MIC = 8 µg/mL) compared to the methoxy analog .

Q. What mechanistic insights explain the compound’s role in organic transformations (e.g., as a building block)?

The acetyl group acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloro substituent facilitates nucleophilic aromatic substitution. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives, useful in drug discovery .

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3-Chloro-4-methoxyacetophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.